4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOQWXTSRYTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone intermediate, which is then coupled with a chloro-substituted benzamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, solvent recovery, and purification processes such as recrystallization or chromatography is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro or fluoro groups with other functional groups.
Scientific Research Applications
4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the Pyridazinone-Benzamide Family
Several pyridazinone-benzamide hybrids have been synthesized and characterized, differing in substituents and linker groups. Key examples include:
Key Observations :
- Halogen Effects : The 4-fluorophenyl group in 6g and the target compound may enhance metabolic stability compared to the 4-chlorophenyl variant (6f ) due to fluorine’s electronegativity and smaller atomic radius .
- Linker Flexibility: Ethyl vs.
- Synthetic Yields : Higher yields (51–62%) are observed for chlorophenyl derivatives compared to fluorophenyl analogues (42%), suggesting steric or electronic challenges in fluorinated systems .
Comparison with Oxadiazine Derivatives
The synthesis of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () involves dehydrosulfurization of benzamide precursors. Unlike the target compound’s pyridazinone core, oxadiazines exhibit a six-membered 1,3,5-triheterocyclic ring, which confers distinct electronic and steric properties:
Implications :
- The pyridazinone core may offer better hydrogen-bonding capacity due to the carbonyl group, enhancing interactions with biological targets compared to oxadiazines.
- Oxadiazines require harsh dehydrosulfurization conditions (I₂/Et₃N), whereas pyridazinone derivatives often employ milder coupling reactions (e.g., K₂CO₃ in DMF) .
Sulfonamide vs. Benzamide Derivatives
and highlight sulfonamide-bearing pyridazinones (e.g., 5a) and benzamides (e.g., indapamide). Sulfonamides generally exhibit higher solubility due to their acidic NH groups, whereas benzamides are more lipophilic. For example:
- 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide has a sulfonamide group (pKa ~10) that enhances aqueous solubility .
- Target Compound : The 4-chlorobenzamide group likely increases membrane permeability but may reduce solubility compared to sulfonamides.
Research Findings and Implications
- Biological Activity: Fluorinated pyridazinones (6g) show moderate antimicrobial activity, suggesting the target compound may share similar properties .
- Crystallography : Related benzamide derivatives (e.g., ) form hydrogen-bonded networks (O-H⋯N, C-H⋯O), which could stabilize the target compound’s solid-state structure .
- Synthetic Challenges : Fluorine incorporation often requires specialized reagents (e.g., Selectfluor), while chlorinated analogues are more straightforward to synthesize .
Biological Activity
4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a chloro substituent, a pyridazinone moiety, and a fluorophenyl group, which collectively suggest a variety of biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 407.8 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological efficacy .
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClFN3O3S |
| Molecular Weight | 407.8 g/mol |
| CAS Number | 921512-83-6 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing the pyridazinone scaffold have shown selective inhibition against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
In vitro assays have demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against targeted tumor cells. For example, a related compound exhibited an IC50 of 1.30 μM against HepG2 cells .
The mechanism by which this compound exerts its biological effects may involve:
- Histone Deacetylase Inhibition (HDACi) : Compounds with similar structures have been shown to inhibit HDACs, leading to altered gene expression associated with cell proliferation and survival .
- Apoptosis Induction : Flow cytometry studies indicate that treatment with such compounds can increase apoptosis rates significantly compared to controls .
- Cell Cycle Regulation : The compound has been noted to induce G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects .
Case Studies
Several case studies highlight the efficacy of pyridazinone derivatives in cancer treatment:
-
HepG2 Cell Line Study :
- Objective : Evaluate the antiproliferative activity of this compound.
- Findings : The compound showed significant inhibition of cell growth with an IC50 value comparable to established HDAC inhibitors.
- Combination Therapy :
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridazinone scaffolds. A key step is coupling a chlorinated pyridine derivative (e.g., 3-(4-fluorophenyl)-6-oxopyridazine) with a benzyl halide intermediate under basic conditions, followed by amidation using 4-chlorobenzoyl chloride . Challenges include controlling regioselectivity during chlorination and minimizing byproducts from competing nucleophilic substitutions. Purification often requires gradient column chromatography (e.g., DCM-MeOH mixtures) and recrystallization to achieve >95% purity, confirmed via HPLC .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and chlorobenzamide groups) and the pyridazinone NH/CO resonance (δ 10–12 ppm) .
- IR Spectroscopy : Confirm C=O stretches (~1660–1680 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Exact mass (e.g., m/z 363.1096 for [M+H]+) should align with theoretical values (C19H15ClFN3O2) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .
Advanced Research Questions
Q. What biochemical pathways or targets are implicated in the compound’s mechanism of action, and how can researchers resolve contradictory data across studies?
- Methodological Answer :
- Target Identification : Similar benzamide derivatives act as HDAC inhibitors (e.g., (S)-17b in ) or bind bacterial enzymes like acps-PPTase . Use siRNA knockdown, proteomics, or thermal shift assays to validate targets.
- Data Contradictions : Discrepancies may arise from assay conditions (e.g., cell type variability in HDAC inhibition studies). Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) and employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How does the fluorophenyl-pyridazinone core influence the compound’s pharmacokinetics, and what modifications enhance metabolic stability?
- Methodological Answer :
- Metabolic Stability : The fluorophenyl group reduces oxidative metabolism (CYP450 inhibition assays), while the pyridazinone ring may undergo hydrolysis. Use liver microsomes (human/rat) to identify major metabolites (e.g., 4-chlorobenzamide via UHPLC-MS/MS) .
- Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide moiety to enhance stability. Compare t1/2 in hepatocyte models across species (e.g., human vs. mouse) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- SAR Workflow : Synthesize analogs with variations in the pyridazinone substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and evaluate potency via dose-response curves (IC50 in cellular assays).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) on HDAC isoforms or bacterial PPTase to prioritize synthetic targets. Validate predictions with mutagenesis (e.g., HDAC1-K202A for binding site analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
